molecular formula C7H13ClN2O2 B3292705 3-(2-Chloropropanoyl)-1-(propan-2-yl)urea CAS No. 879319-32-1

3-(2-Chloropropanoyl)-1-(propan-2-yl)urea

Cat. No.: B3292705
CAS No.: 879319-32-1
M. Wt: 192.64 g/mol
InChI Key: ZLZPBBSTGJDCNW-UHFFFAOYSA-N
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Description

2-chloro-N-[(isopropylamino)carbonyl]propanamide is a biochemical used for proteomics research . It has a molecular formula of C7H13ClN2O2 and a molecular weight of 192.64 .


Molecular Structure Analysis

The amide group in 2-chloro-N-[(isopropylamino)carbonyl]propanamide is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .

Scientific Research Applications

Coordination Chemistry and Reactivity

The coordination chemistry of acrylamide (2-propenamide) with transition metals highlights the potential versatility of acrylamide derivatives, such as 2-chloro-N-[(isopropylamino)carbonyl]propanamide, as ligands in creating complexes with biological relevance. Research has shown that acrylamide can coordinate with metals in several modes, affecting its reactivity and potentially its application in understanding biological systems. Complexes with transition metals have been synthesized and characterized, providing insights into the coordination behavior and the influence on acrylamide's reactivity, which may extend to related compounds (Girma et al., 2005).

Environmental Impact and Detection Methods

The study of acrylamide's environmental impact, given its formation in heat-treated foods and potential toxic effects, underscores the importance of detecting and understanding the behavior of related compounds, including 2-chloro-N-[(isopropylamino)carbonyl]propanamide. Research into biosensors for acrylamide detection illustrates the broader implications of monitoring and mitigating the presence of such compounds in the environment (Pundir et al., 2019).

Gas Exchange in Ecosystems

The use of stable isotopes to study ecosystem gas exchange offers a framework for understanding the roles of various compounds, including chloro-N-[(isopropylamino)carbonyl]propanamide, in environmental processes. Such research provides valuable insights into the carbon cycle and the interactions between atmospheric gases and biological systems, potentially informing the environmental applications of acrylamide derivatives (Yakir & Sternberg, 2000).

Non-Isocyanate Polyurethanes

The development of non-isocyanate polyurethanes highlights a significant area of research applicable to 2-chloro-N-[(isopropylamino)carbonyl]propanamide. By exploring alternative methods for polyurethane synthesis that avoid health hazards associated with isocyanates, researchers are paving the way for safer, more environmentally friendly materials. These advancements include the use of carbon dioxide as a sustainable feedstock, offering insights into the potential industrial applications of such compounds (Rokicki et al., 2015).

Environmental Remediation

Research on the remediation of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs), in contaminated soils and sediments, could extend to similar efforts for compounds like 2-chloro-N-[(isopropylamino)carbonyl]propanamide. Exploring solutions like microbial degradation, chemical reagents, and activated carbon for PCBs removal offers a foundation for addressing the environmental impacts of a wide range of organic contaminants (Jing et al., 2018).

Properties

IUPAC Name

2-chloro-N-(propan-2-ylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O2/c1-4(2)9-7(12)10-6(11)5(3)8/h4-5H,1-3H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZPBBSTGJDCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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